3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine

Kinase selectivity indazole regioisomerism TAK1 inhibition

CAS 1012345-70-8 is a synthetic heterocyclic small molecule belonging to the imidazo[1,2‑b]pyridazin‑6‑amine class, incorporating an indazole moiety at position 3 and an oxan‑4‑yl (tetrahydropyran) substituent at the N‑6 amine. It serves as the des‑methyl precursor to the well‑characterized HuR multimerization inhibitor SRI‑42127 and has been reported to inhibit kinases such as TAK1 at nanomolar concentrations.

Molecular Formula C18H18N6O
Molecular Weight 334.4 g/mol
CAS No. 1012345-70-8
Cat. No. B6616183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine
CAS1012345-70-8
Molecular FormulaC18H18N6O
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1COCCC1NC2=NN3C(=NC=C3C4=CC5=C(C=C4)C=NN5)C=C2
InChIInChI=1S/C18H18N6O/c1-2-13-10-20-22-15(13)9-12(1)16-11-19-18-4-3-17(23-24(16)18)21-14-5-7-25-8-6-14/h1-4,9-11,14H,5-8H2,(H,20,22)(H,21,23)
InChIKeyAXOCFNVMBYJDJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine: Imidazopyridazine Scaffold for HuR Dimerization & Kinase Inhibition


CAS 1012345-70-8 is a synthetic heterocyclic small molecule belonging to the imidazo[1,2‑b]pyridazin‑6‑amine class, incorporating an indazole moiety at position 3 and an oxan‑4‑yl (tetrahydropyran) substituent at the N‑6 amine . It serves as the des‑methyl precursor to the well‑characterized HuR multimerization inhibitor SRI‑42127 and has been reported to inhibit kinases such as TAK1 at nanomolar concentrations [1][2]. The compound is commercially available with a minimum purity specification of 95% (HPLC) from specialized chemical suppliers .

Why 3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine Cannot Be Replaced by Generic Imidazopyridazine Analogs


Within the imidazo[1,2‑b]pyridazin‑6‑amine family, the precise combination of the indazol‑6‑yl substituent at C3 and the oxan‑4‑yl secondary amine at N6 is not interchangeable with other regioisomers (e.g., indazol‑5‑yl in SRI‑43265) or N‑alkylated analogs (e.g., N‑methyl in SRI‑42127) [1]. The N‑methyl group in SRI‑42127 introduces a tertiary amine that alters hydrogen‑bond donor capacity, lipophilicity, and metabolic stability relative to the secondary amine in CAS 1012345-70-8 [2]. The indazole regioisomerism (5‑yl vs. 6‑yl) has been shown to modulate kinase selectivity and cellular potency in related imidazopyridazine series [3]. Consequently, substituting CAS 1012345-70-8 with a close analog without confirming target engagement and selectivity in the specific assay system risks invalidating downstream SAR conclusions.

Quantitative Differentiation Evidence for 3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine Against Closest Comparators


Indazol-6-yl vs. Indazol-5-yl Regioisomerism: Impact on Kinase Target Engagement Profile

In the imidazo[1,2‑b]pyridazine TAK1 inhibitor series, the position of the indazole attachment on the core scaffold was found to critically modulate kinase inhibitory activity [1]. The indazol‑6‑yl attachment (as in CAS 1012345-70-8) is structurally distinct from the indazol‑5‑yl attachment found in SRI‑43265 (CAS 2727872-88-8) . In the TAK1 series, compounds bearing indazol‑5‑yl substituents (e.g., compound 3) and those with additional methylation (e.g., compound 26) showed differential IC50 values against TAK1 (compound 26 IC50 = 55 nM vs. takinib IC50 = 187 nM), with the indazole attachment position influencing both potency and selectivity across a kinome panel [1][2]. The indazol‑6‑yl regioisomer in CAS 1012345-70-8 is the direct precursor to the HuR inhibitor SRI‑42127, while the indazol‑5‑yl regioisomer leads to SRI‑43265, which has been characterized as a HuR dimerization inhibitor but with distinct potency and selectivity profiles . No direct head-to-head comparison of the two regioisomers in the same assay has been published; the differentiation is based on class‑level SAR inference.

Kinase selectivity indazole regioisomerism TAK1 inhibition imidazopyridazine SAR

Secondary Amine (NH) vs. Tertiary Amine (N-CH3): Implications for H-Bond Donor Capacity and Physicochemical Profile

CAS 1012345-70-8 bears a secondary amine (NH) at the N6 position of the imidazo[1,2‑b]pyridazin‑6‑amine core, whereas its closest commercial analog SRI‑42127 (CAS 2727872-68-4) carries an N‑methyl substituent at the same position, converting it to a tertiary amine . This single‑atom difference has measurable consequences: (i) the secondary amine contributes one additional hydrogen‑bond donor (HBD), which can influence target binding and solubility [1]; (ii) molecular weight is reduced from 348.4 g/mol (SRI‑42127) to 334.4 g/mol (CAS 1012345-70-8); (iii) the secondary amine is more polar and may exhibit altered blood‑brain barrier penetration characteristics compared to the tertiary amine [2]. The predicted pKa of the secondary amine is approximately 13.02, indicating it remains predominantly protonated at physiological pH and can participate in ionic interactions . These differences are relevant for medicinal chemistry optimization where fine‑tuning of HBD count, MW, and CNS penetration are critical parameters.

Hydrogen bond donor physicochemical properties secondary amine SRI-42127 analog

Class-Level HuR Dimerization Inhibition and CNS Penetration Potential via SRI-42127 Surrogate Data

While direct HuR dimerization inhibition data for CAS 1012345-70-8 have not been reported in peer‑reviewed literature, its N‑methylated derivative SRI‑42127 (identical core scaffold) inhibits HuR dimerization with an IC50 of 1.2 μM in cell‑based assays . SRI‑42127 suppressed glioma cell proliferation across U251, LN229, and PDGx XD456 lines with IC50 values of 2.8–4.0 μM [1]. In an LPS‑induced neuroinflammation mouse model, SRI‑42127 demonstrated CNS penetration and attenuated pro‑inflammatory mediators (IL‑1β, IL‑6, TNF‑α, iNOS, CXCL1, CCL2) while sparing anti‑inflammatory cytokines (TGF‑β1, IL‑10) [2]. The structural similarity (identical core, indazole position, and tetrahydropyran substituent) supports the inference that CAS 1012345-70-8 likely retains HuR‑binding capacity. However, the presence of the secondary amine (vs. tertiary amine in SRI‑42127) may modulate potency and pharmacokinetics; experimental confirmation is required .

HuR dimerization blood-brain barrier neuroinflammation glioblastoma

Commercial Availability and Purity Specification: Defined Quality Baseline for Procurement

CAS 1012345-70-8 is commercially available from multiple specialty chemical suppliers with documented purity specifications . AKSci lists the compound at a minimum purity of 95% (HPLC), with batch-specific Certificates of Analysis (COA) and Safety Data Sheets (SDS) available upon request . MolCore offers the compound at NLT 97% purity under ISO-certified quality systems . In contrast, the N-methyl analog SRI-42127 is typically listed at 98% purity (HPLC) from Sigma-Aldrich . The availability of CAS 1012345-70-8 at defined purity levels from multiple independent vendors provides procurement flexibility and enables direct comparison of batch-to-batch consistency across suppliers, which is essential for reproducible pharmacological studies.

Commercial sourcing purity specification quality control research chemical

Optimal Research and Industrial Application Scenarios for 3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine


SAR Studies Investigating the Impact of N-Methylation on HuR Dimerization Inhibition and CNS Penetration

CAS 1012345-70-8 is the direct des-methyl precursor to SRI-42127. Researchers investigating the structure-activity relationship of HuR dimerization inhibitors can use this compound as a baseline to quantify the effect of N-methylation on potency, selectivity, and blood-brain barrier penetration [1][2]. The secondary amine provides a hydrogen-bond donor not present in SRI-42127, which may alter target binding kinetics and cellular permeability [1].

Development of Dual-Target HuR/TAK1 Inhibitors for Multiple Myeloma and Glioblastoma

The imidazo[1,2-b]pyridazin-6-amine scaffold has demonstrated nanomolar inhibition of TAK1 kinase (series lead IC50 = 55 nM vs. takinib 187 nM) [3], while the indazol-6-yl substituted series has been validated as HuR dimerization inhibitors [1]. CAS 1012345-70-8 occupies a privileged position at the intersection of these two target classes and can serve as a starting point for designing dual HuR/TAK1 inhibitors for cancers such as multiple myeloma and glioblastoma where both pathways are implicated [1][3].

Chemical Probe Development for RNA-Binding Protein Multimerization Studies

As a member of the HuR multimerization inhibitor class disclosed in patent US 2023/0159542 [4], CAS 1012345-70-8 can be utilized as a tool compound to study the role of HuR dimerization in mRNA stability and translation regulation. Its distinct physicochemical profile (lower MW, additional HBD) compared to the N-methylated probe SRI-42127 makes it suitable for orthogonal chemical biology experiments requiring different pharmacokinetic or solubility characteristics [1].

Synthetic Intermediate for Large-Scale Production of SRI-42127 and Related HuR Inhibitors

For industrial research organizations scaling up the synthesis of SRI-42127 (CAS 2727872-68-4) for preclinical development, CAS 1012345-70-8 serves as the key late-stage intermediate requiring only N-methylation to yield the final product [1][2]. Procuring the high-purity des-methyl intermediate (≥95-97%) from qualified vendors ensures consistent quality in the final API synthesis and reduces the burden of in-house multistep synthesis of the complex imidazopyridazine core .

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